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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790 Get Quote

Technical Support Center: CH6953755
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information and guidance on the use of CH6953755, a

selective YES1 kinase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CH6953755?

A1: CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, which is a

member of the SRC family of protein tyrosine kinases.[1][2] It functions by inhibiting the

autophosphorylation of YES1 at Tyr426, a key step in its activation.[1][3] By blocking YES1

kinase activity, CH6953755 disrupts downstream signaling pathways that are critical for the

proliferation and survival of cancer cells, particularly those with YES1 gene amplification.[1][4]

[5]

Q2: What is the role of the YES1-YAP1 signaling pathway in cancer, and how does CH6953755
affect it?

A2: The YES1-YAP1 signaling pathway is a critical regulator of cell growth, proliferation, and

apoptosis. YES1 can activate the transcriptional co-activator YAP1 (Yes-associated protein 1)

through mechanisms that can be independent of the canonical Hippo pathway.[6] This

activation involves promoting the translocation of YAP1 to the nucleus, where it binds to TEAD
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transcription factors and drives the expression of genes that promote cell proliferation and

inhibit apoptosis.[3] In cancers with YES1 gene amplification, this pathway is often

hyperactivated. CH6953755 inhibits YES1, which in turn prevents the nuclear translocation and

activation of YAP1, thereby suppressing the growth of these cancers.[3]

Q3: How does serum concentration affect the efficacy of CH6953755?

A3: The efficacy of small molecule inhibitors like CH6953755 can be significantly influenced by

their concentration in serum. A crucial factor is the binding of the inhibitor to serum proteins,

such as albumin and alpha-1-acid glycoprotein (AAG).[7] This binding reduces the

concentration of the free, unbound drug that is available to interact with its target, YES1 kinase.

Therefore, the effective concentration of CH6953755 at the tumor site may be lower than the

total concentration in the blood. It is important to consider that many preclinical in vitro studies

use inhibitor concentrations that are substantially higher than the achievable and effective

serum concentrations in a clinical setting.[7] This can lead to an overestimation of the drug's

potency. When designing experiments, it is advisable to consider the clinically relevant

concentration range to obtain more translatable results.

Q4: In which cancer types has CH6953755 shown preclinical activity?

A4: Preclinical studies have demonstrated that CH6953755 has antitumor activity in cancers

harboring YES1 gene amplification.[1][5] This genetic alteration has been identified in various

cancer types, including esophageal, lung, head and neck, and bladder cancers.[6] The

presence of YES1 amplification can serve as a potential biomarker to identify patients who are

more likely to respond to treatment with CH6953755.[7]

Troubleshooting Guide
This guide addresses common issues that may arise during experiments with CH6953755 and

other small molecule kinase inhibitors.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18350296/
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18350296/
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3955491/
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3955491/
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/gene/10413
https://pmc.ncbi.nlm.nih.gov/articles/PMC5016186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2361774/
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3955491/
https://www.benchchem.com/product/b10824790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause(s) Troubleshooting Steps

Discrepancy between in vitro

IC50 and cellular assay results

1. Poor cell permeability: The

compound may not efficiently

cross the cell membrane. 2.

High intracellular ATP

concentration: In ATP-

competitive inhibitors, high

levels of cellular ATP can

outcompete the inhibitor. 3.

Efflux pumps: The compound

may be actively transported

out of the cell. 4. Serum

protein binding in culture

media: Fetal bovine serum

(FBS) in the media can bind to

the inhibitor, reducing its

effective concentration.

1. Assess cell permeability:

Use cell-based target

engagement assays like the

Cellular Thermal Shift Assay

(CETSA). 2. Optimize assay

conditions: Consider the ATP

concentration in biochemical

assays to better mimic cellular

conditions. 3. Use efflux pump

inhibitors: Co-treatment with

known efflux pump inhibitors

can help determine their role.

4. Reduce serum

concentration: Perform assays

in low-serum or serum-free

media, if possible for the cell

line. Ensure to include

appropriate controls.

Off-target effects observed

The inhibitor may be

interacting with other kinases

or cellular proteins.

1. Perform a kinome scan:

Screen CH6953755 against a

broad panel of kinases to

identify potential off-targets. 2.

Use a structurally unrelated

inhibitor: Compare the

phenotype with another

selective YES1 inhibitor that

has a different chemical

scaffold. 3. Rescue

experiment: Attempt to rescue

the phenotype by expressing a

drug-resistant mutant of YES1.

4. Knockdown/knockout of

YES1: Use siRNA or CRISPR

to confirm that the observed

phenotype is on-target.
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Compound precipitation in

culture media

The compound has low

aqueous solubility.

1. Prepare fresh stock

solutions: Use high-quality,

anhydrous DMSO to prepare

concentrated stock solutions.

2. Avoid repeated freeze-thaw

cycles. 3. Do not store diluted

solutions for extended periods.

4. Visually inspect media for

precipitation after adding the

compound. 5. Consider using

a solubilizing agent like

Pluronic F-68, but validate that

it does not affect your

experimental outcome.

Inconsistent results between

experiments

1. Variability in cell culture

conditions: Passage number,

cell density, and media

composition can affect results.

2. Inaccurate compound

concentration: Pipetting errors

or degradation of the

compound. 3. Inconsistent

incubation times.

1. Standardize cell culture

protocols: Use cells within a

defined passage number

range and seed at a consistent

density. 2. Verify compound

concentration: Use freshly

prepared dilutions from a

validated stock solution. 3.

Ensure precise timing for all

experimental steps.

Quantitative Data Summary
The following table summarizes the available quantitative data for CH6953755.
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Parameter Value Assay/Model Reference

IC50 1.8 nM
In vitro YES1 kinase

assay
[1][2][3][8][9]

In vitro cell growth

inhibition
0.001 - 1 µM

YES1-amplified

cancer cell lines (4-

day incubation)

[1][9]

Inhibition of YES1

autophosphorylation
0.001 - 1 µM

KYSE70 cells (2-hour

incubation)
[1][9]

In vivo efficacy 60 mg/kg/day (oral) Xenograft models [1][3][9]

In vivo dose-

dependent target

engagement

7.5, 15, 30, 60 mg/kg

(oral)

Xenograft models

(suppression of

phospho-Tyr426

YES1)

[1][9]

Experimental Protocols
In Vitro YES1 Kinase Assay
This protocol is a general guideline for determining the IC50 of CH6953755 against YES1

kinase.

Materials:

Recombinant active YES1 kinase

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

CH6953755

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-

100)

ATP

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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384-well white plates

Procedure:

Prepare serial dilutions of CH6953755: Prepare a 10-point serial dilution of CH6953755 in

kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

Prepare kinase reaction mix: In each well of a 384-well plate, add the YES1 kinase and the

substrate.

Add inhibitor: Add the serially diluted CH6953755 or controls to the wells.

Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP

concentration should be close to the Km for YES1 if known.

Incubate: Incubate the plate at 30°C for 60 minutes.

Stop the reaction and detect signal: Stop the kinase reaction and measure the amount of

ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's

instructions.

Data analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the

data using a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay
This protocol measures the effect of CH6953755 on the viability of cancer cells.

Materials:

YES1-amplified cancer cell line (e.g., KYSE70)

Complete cell culture medium

CH6953755

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

96-well clear-bottom white plates
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Procedure:

Seed cells: Seed the cells in a 96-well plate at a predetermined optimal density and allow

them to attach overnight.

Treat with inhibitor: The next day, treat the cells with a serial dilution of CH6953755. Include

a vehicle control (DMSO).

Incubate: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

Measure viability: After the incubation period, measure cell viability using the CellTiter-Glo®

assay according to the manufacturer's protocol.

Data analysis: Normalize the data to the vehicle-treated control. Plot the percent viability

versus the log of the inhibitor concentration and fit the data to determine the GI50

(concentration for 50% growth inhibition).

Signaling Pathway and Workflow Diagrams
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Caption: The YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.
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Caption: A typical experimental workflow for evaluating the efficacy of CH6953755.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824790?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

